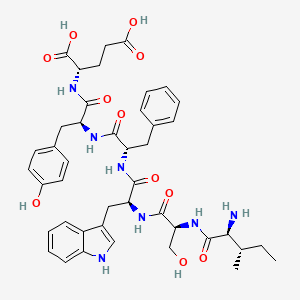
L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide composed of multiple amino acid residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches such as fermentation, where microorganisms are engineered to produce the desired peptide. This method is advantageous due to its scalability and cost-effectiveness. Alternatively, chemical synthesis methods like SPPS and LPPS are employed for producing peptides with non-natural amino acids or complex modifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, resulting in the cleavage of these bonds.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
Applications De Recherche Scientifique
L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
- Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
824959-37-7 |
|---|---|
Formule moléculaire |
C43H53N7O11 |
Poids moléculaire |
843.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C43H53N7O11/c1-3-24(2)37(44)42(59)50-35(23-51)41(58)49-34(21-27-22-45-30-12-8-7-11-29(27)30)40(57)48-32(19-25-9-5-4-6-10-25)39(56)47-33(20-26-13-15-28(52)16-14-26)38(55)46-31(43(60)61)17-18-36(53)54/h4-16,22,24,31-35,37,45,51-52H,3,17-21,23,44H2,1-2H3,(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,50,59)(H,53,54)(H,60,61)/t24-,31-,32-,33-,34-,35-,37-/m0/s1 |
Clé InChI |
MKETXKXZVQZAGI-URGBIDHUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
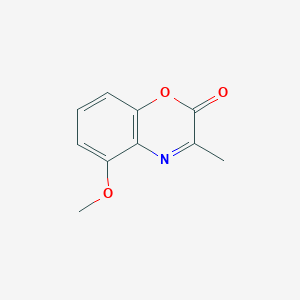
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
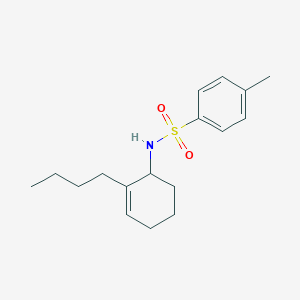
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
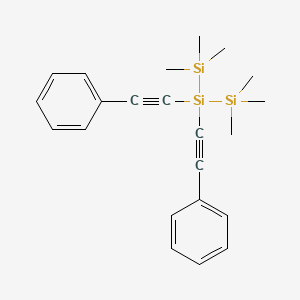
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
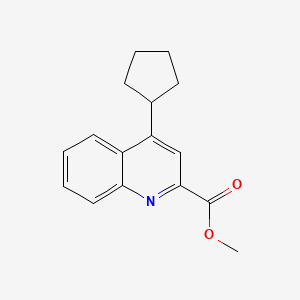
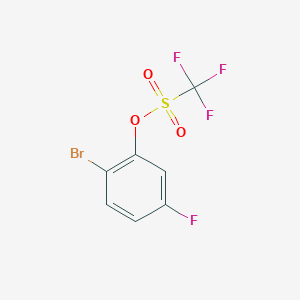
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
